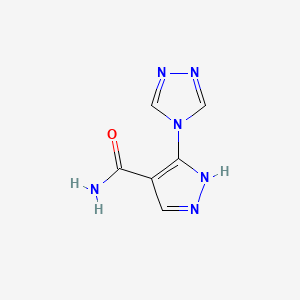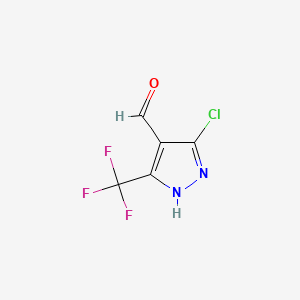
3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of research. For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997 .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives have been studied. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines
A method for synthesizing 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their 5-oxides has been developed. This involves microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes under Sonogashira-type cross-coupling conditions. This process offers a one-pot multicomponent procedure that facilitates the generation of these compounds, which could have implications for the development of new materials or pharmaceuticals (Palka et al., 2014).
Structural Analysis of Pyrazole Derivatives
The crystal structure of a pyrazole derivative synthesized from 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been determined, highlighting the molecule's spatial arrangement and potential for further chemical modifications. This structural information is crucial for understanding the compound's reactivity and for designing derivatives with desired properties (Xu & Shi, 2011).
Development of Antimicrobial Agents
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds have been synthesized via a Vilsmeier–Haack reaction approach. These compounds have been evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some of the synthesized compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as leads for developing new antimicrobial agents (Bhat et al., 2016).
Synthesis of Novel Multifluorinated Pyrazolone-5-one Derivatives
Efficient synthesis of multifluorinated pyrazolone derivatives using 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been described. These derivatives were obtained through conventional and non-conventional techniques, emphasizing the importance of eco-friendly conditions. The process showcases the compound's utility in generating fluorinated derivatives, which are of interest due to their unique chemical properties and potential applications in pharmaceuticals and agrochemicals (Gadakh et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and proteins, affecting their function and leading to changes in cellular processes .
Mode of Action
This could result in alterations in cellular processes, potentially leading to the desired therapeutic or biological effect .
Biochemical Pathways
Based on its chemical structure, it might interfere with several biochemical pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s interaction with its targets could lead to a range of cellular responses, potentially contributing to its overall biological or therapeutic effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Future Directions
properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-2(1-12)3(10-11-4)5(7,8)9/h1H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFPFTWZBVBKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(NN=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651741 |
Source


|
| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154357-44-5 |
Source


|
| Record name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

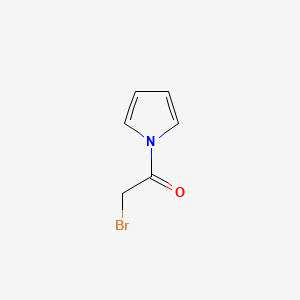


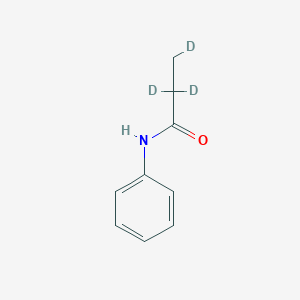



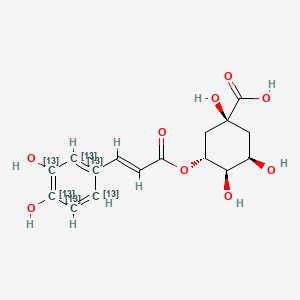
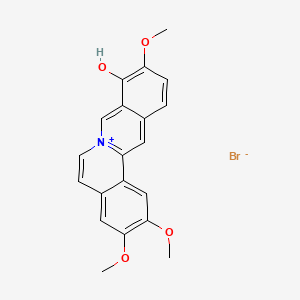
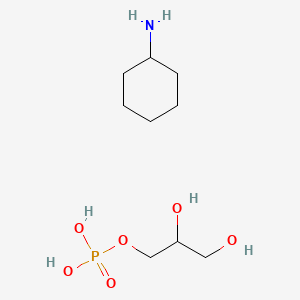
![alpha-Hydroxy-alpha-3-thienyl-2-thiopheneacetic Acid 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl Ester](/img/structure/B585569.png)


